(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
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Overview
Description
7-[3-[[[anilino(oxo)methyl]hydrazo]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid is a member of ureas.
Scientific Research Applications
Multicomponent Synthesis of Alkaloid-type Frameworks
The molecule has been employed in the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid. This compound is crucial in a multicomponent reaction (Ugi-5-centre-4-component reaction) with aldehydes and isocyanides, producing polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives. These derivatives are natural product-like compounds and hold significance due to their structural resemblance to various alkaloids (Sonaglia et al., 2012).
Crystal Structure Analysis
The compound's derivatives, such as Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate, have been synthesized and characterized. The crystal structure provides insights into the molecular arrangement and interactions, which are essential for understanding its properties and potential applications in materials science (Vera et al., 2007).
Synthesis of Bioisosteric 1,3-Disubstituted Ureas
The molecule is integral in synthesizing isocyanates, which are subsequently used to create bioisosteric 1,3-disubstituted ureas. These ureas are potential human soluble epoxide hydrolase inhibitors, which have therapeutic implications, especially in managing inflammatory diseases (Burmistrov et al., 2019).
Antimicrobial and Antioxidant Properties
Derivatives of the molecule have been synthesized and shown to exhibit antimicrobial and antioxidant activities. This highlights its potential in developing new antimicrobial agents and antioxidants for various applications in health and disease management (Dhanapal et al., 2013).
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1+ |
InChI Key |
RJNDVCNWVBWHLY-LZCJLJQNSA-N |
Isomeric SMILES |
C1CC2C(C(C1O2)C/C=C/CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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